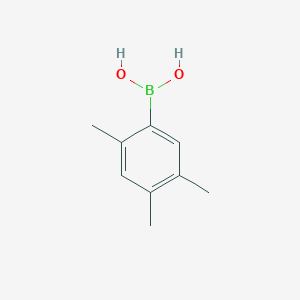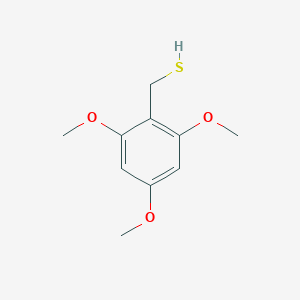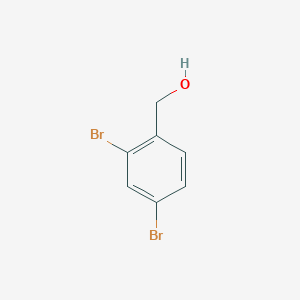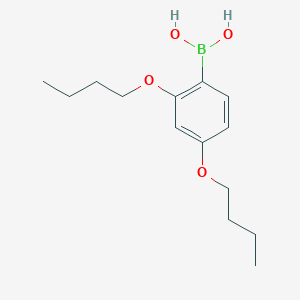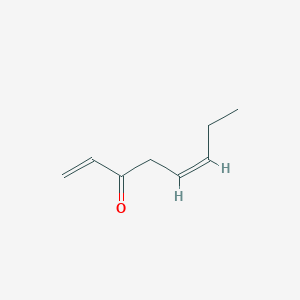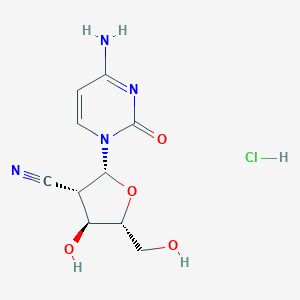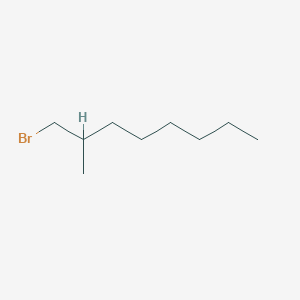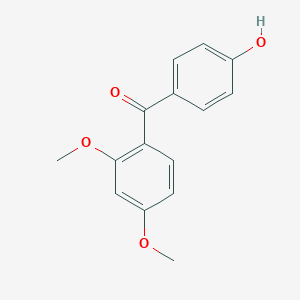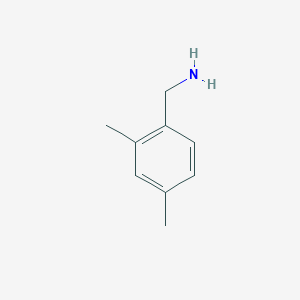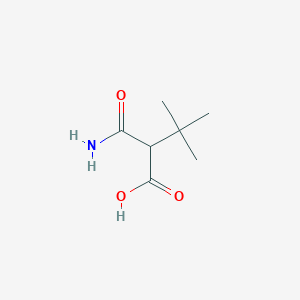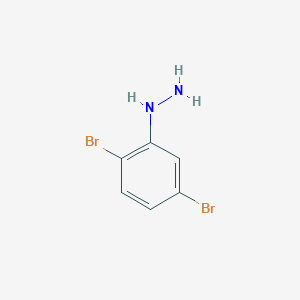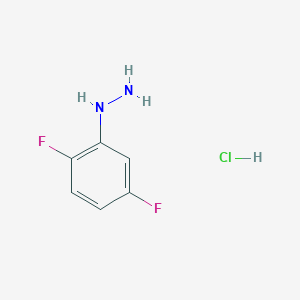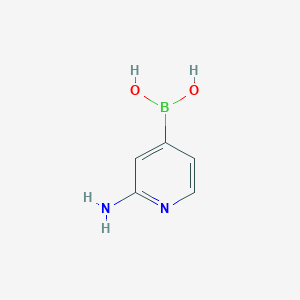
(2-氨基吡啶-4-基)硼酸
描述
While the provided papers do not directly discuss (2-Aminopyridin-4-yl)boronic acid, they offer insights into related compounds and their chemistry which can be extrapolated to understand the subject compound. Boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and potential pharmaceutical applications. They are particularly noted for their role in Suzuki cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of amino boronic acids typically involves the protection of the amine group, followed by a metal-halogen exchange and subsequent trapping with a boron reagent. For instance, the synthesis of amino-3-fluorophenyl boronic acid was achieved by protecting the amine group with a suitable protecting group, performing a lithium-bromine exchange, and then reacting with trimethyl borate. Acidic hydrolysis then yields the boronic acid . A similar approach could be hypothesized for the synthesis of (2-Aminopyridin-4-yl)boronic acid, with appropriate adjustments for the pyridine moiety.
Molecular Structure Analysis
Boronic acids often exhibit interesting structural properties due to the trivalent boron atom, which can form stable complexes with various ligands. The structure of these compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for 4-amino-3-fluorophenylboronic acid . The molecular structure of (2-Aminopyridin-4-yl)boronic acid would likely show similar coordination properties, potentially forming bicyclic structures when reacted with suitable ligands.
Chemical Reactions Analysis
Boronic acids participate in several chemical reactions, including the Suzuki cross-coupling and Petasis reactions. They are also used in the asymmetric synthesis of amino acids and Diels-Alder reactions . The reactivity of (2-Aminopyridin-4-yl)boronic acid would be expected to be in line with these reactions, with the pyridine and amino functionalities providing additional sites for chemical interaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their substituents. For example, the pKa value of the boronic acid can be relatively low when acetylated or attached to certain polymers, which is crucial for applications in biological systems, such as glucose sensing materials . The properties of (2-Aminopyridin-4-yl)boronic acid would be determined by the influence of the pyridine ring and the amino group on the boronic acid moiety.
科学研究应用
Boronic Acids
- Application Summary: Boronic acids are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
2-Aminopyridine
- Application Summary: 2-Aminopyridine is a simple, low molecular weight and perfectly functionalized moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular weight molecules for use as pharmacophores against various biological targets .
- Methods of Application: 2-Aminopyridine serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
- Results or Outcomes: The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesized compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programs .
- (2-Aminopyridin-4-yl)boronic acid is a chemical compound with the molecular formula C5H7BN2O2 . It’s a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
- .
- The compound has a calculated log Po/w (iLOGP) of 0.0, which indicates its lipophilicity .
- It’s considered to have high GI absorption and is not a P-gp substrate .
- It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- The compound has a synthetic accessibility score of 1.83 .
- (2-Aminopyridin-4-yl)boronic acid is a chemical compound with the molecular formula C5H7BN2O2 . It’s a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .
- .
- The compound has a calculated log Po/w (iLOGP) of 0.0, which indicates its lipophilicity .
- It’s considered to have high GI absorption and is not a P-gp substrate .
- It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- The compound has a synthetic accessibility score of 1.83 .
安全和危害
“(2-Aminopyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
(2-aminopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBACOXFGYMTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634891 | |
| Record name | (2-Aminopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)boronic acid | |
CAS RN |
903513-62-2 | |
| Record name | B-(2-Amino-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



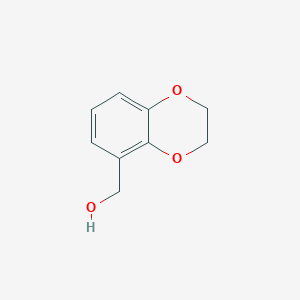
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)
